molecular formula C15H22N4OS B5621097 N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5621097
M. Wt: 306.4 g/mol
InChI Key: XDTSUXUFSFWYSH-UHFFFAOYSA-N
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Description

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used to study Parkinson's disease and other neurological disorders.

Scientific Research Applications

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been widely used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of symptoms similar to Parkinson's disease in animal models. N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has also been used to study the mechanisms of action of other neurotoxins and to develop new treatments for Parkinson's disease.

Mechanism of Action

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ accumulates in these neurons and causes mitochondrial dysfunction, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide include the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the development of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, providing a model for studying Parkinson's disease. However, N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has limitations as a model for Parkinson's disease, as the symptoms it produces are not identical to those of the disease in humans. Additionally, N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is a potent neurotoxin and must be handled with care in the lab.

Future Directions

There are several future directions for research on N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of action of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide. Another area of research is the use of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide as a tool for studying the mechanisms of action of other neurotoxins. Additionally, N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide could be used to study the role of mitochondrial dysfunction in the development of Parkinson's disease.

Synthesis Methods

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can be synthesized by reacting 2-bromo-4-methylthiazole with 2-propylamine to form N-(2-propyl)-4-methylthiazol-2-amine. This intermediate is then reacted with 1-(4-chlorobutanoyl)pyrazole to form N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide.

properties

IUPAC Name

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-pyrazol-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-4-7-14-18-11(3)13(21-14)10-16-15(20)12(5-2)19-9-6-8-17-19/h6,8-9,12H,4-5,7,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTSUXUFSFWYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)CNC(=O)C(CC)N2C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide

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